molecular formula C5H12FNO B6610547 3-amino-1-fluoro-3-methylbutan-2-ol CAS No. 2356826-32-7

3-amino-1-fluoro-3-methylbutan-2-ol

Cat. No. B6610547
CAS RN: 2356826-32-7
M. Wt: 121.15 g/mol
InChI Key: UAPQIFCVLWAQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-fluoro-3-methylbutan-2-ol, also known as AFFM, is an organic compound with a wide range of applications. It is a colorless liquid with a slightly sweet smell and taste. AFFM is a derivative of the amino acid leucine and is used in many scientific and industrial applications. It is used as a reagent in organic synthesis, as a reagent for peptide synthesis, and as a catalyst for biocatalytic reactions. It is also used in the production of pharmaceuticals, cosmetics, and other products.

Mechanism of Action

3-amino-1-fluoro-3-methylbutan-2-ol acts as a catalyst in organic synthesis and peptide synthesis. It facilitates the reaction of leucine with fluoroacetic acid or other reagents, resulting in the formation of the desired product. It also increases the rate of reaction and decreases the amount of energy required for the reaction to occur.
Biochemical and Physiological Effects
3-amino-1-fluoro-3-methylbutan-2-ol has been studied for its effects on biochemical and physiological processes. In general, it has been found to be non-toxic and non-irritating. It has been shown to have no effect on the growth of cells or the activity of enzymes. It has also been found to have no effect on the metabolism of proteins or lipids.

Advantages and Limitations for Lab Experiments

3-amino-1-fluoro-3-methylbutan-2-ol has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to use. It is also non-toxic and non-irritating, making it safe to use in the lab. However, 3-amino-1-fluoro-3-methylbutan-2-ol is not very stable and can easily degrade in the presence of light or heat.

Future Directions

The use of 3-amino-1-fluoro-3-methylbutan-2-ol in organic synthesis and peptide synthesis will likely continue to increase in the future. It is likely that new methods of synthesis and applications will be developed in the future. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-amino-1-fluoro-3-methylbutan-2-ol. Finally, more research is needed to improve the stability of 3-amino-1-fluoro-3-methylbutan-2-ol, as well as its safety for use in lab experiments.

Synthesis Methods

3-amino-1-fluoro-3-methylbutan-2-ol can be synthesized through a variety of methods. The most common method involves the reaction of leucine with fluoroacetic acid in the presence of an acid catalyst. This reaction produces a mixture of 3-amino-1-fluoro-3-methylbutan-2-ol and the by-product, 4-fluoro-3-methylbutan-2-ol. The mixture can then be separated and purified using a variety of techniques. Other methods of synthesis include the reaction of leucine with anhydrous hydrofluoric acid, the reaction of leucine with anhydrous hydrofluoric acid and an acid catalyst, and the reaction of leucine with anhydrous hydrofluoric acid and a base catalyst.

Scientific Research Applications

3-amino-1-fluoro-3-methylbutan-2-ol is a useful reagent for organic synthesis and peptide synthesis. It has been used in the synthesis of various compounds, including peptides, nucleosides, and nucleotides. It has also been used in the synthesis of polymers and other materials. In addition, 3-amino-1-fluoro-3-methylbutan-2-ol has been used in the synthesis of pharmaceuticals and other products.

properties

IUPAC Name

3-amino-1-fluoro-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-5(2,7)4(8)3-6/h4,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPQIFCVLWAQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CF)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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